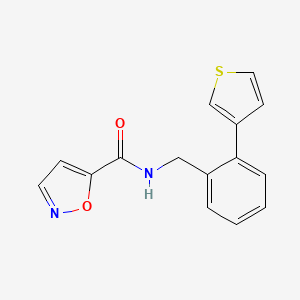

N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

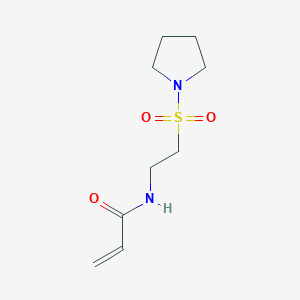

“N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide” is a chemical compound with the molecular formula C15H12N2O2S. It’s an isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . This compound selectively induces robust neuronal differentiation in various stem/progenitor cells .

Molecular Structure Analysis

The molecular structure of “N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide” can be analyzed using various spectroscopic methods. The density functional theory (DFT) analysis can be used to study the electronic structure of molecules and analysis of chemical reactivity descriptors .Chemical Reactions Analysis

The chemical reactions involving “N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide” can be studied using various synthetic techniques. For instance, one-pot multicomponent reactions of substituted aldehydes with NH2OH.HCl, and ethyl acetoacetate using DABCO as an organocatalyst in an aqueous medium can be used .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide” can be analyzed using various methods. The compound’s properties such as hardness, Mulliken electronegativity, chemical potential, and electrophilicity can be calculated from the levels of the predicted frontier molecular orbitals and their energy gap .Applications De Recherche Scientifique

Medicinal Chemistry

Thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse therapeutic properties. Researchers have explored their potential as lead molecules for drug discovery. Notably, thiophenes exhibit the following biological and physiological functions:

- Anti-microbial: Researchers explore their antimicrobial potential against bacteria and other pathogens .

Material Science

Beyond medicinal applications, thiophenes play a crucial role in material science:

Antifungal Activity

Researchers have synthesized thiophene derivatives and evaluated their antifungal properties. These compounds exhibit activity against various fungi, including Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea, and Colletotrichum capsici .

Drug Design and Discovery

Thiophenes serve as building blocks for combinatorial libraries, aiding drug design efforts. Their structural diversity allows medicinal chemists to explore novel prototypes with enhanced pharmacological activity .

Hydrazone-Containing Derivatives

Specifically, hydrazone-bearing thiophene derivatives have been designed, synthesized, and evaluated for antifungal activity. Some of these compounds exhibit notable effects against fungal pathogens .

Other Applications

Thiophene-containing drugs, such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine, are commercially available and highlight the compound’s versatility .

Orientations Futures

The future directions for “N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide” could involve further exploration of its potential applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Additionally, the development of new eco-friendly synthetic strategies for isoxazole synthesis could be a promising area of research .

Mécanisme D'action

Target of Action

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of therapeutic effects

Biochemical Pathways

Thiophene derivatives have been reported to affect a variety of biochemical pathways due to their wide range of therapeutic properties . The downstream effects of these interactions can vary greatly depending on the specific target and the nature of the interaction.

Result of Action

Thiophene derivatives have been reported to have a wide range of therapeutic effects, suggesting that they can induce a variety of molecular and cellular changes .

Propriétés

IUPAC Name |

N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(14-5-7-17-19-14)16-9-11-3-1-2-4-13(11)12-6-8-20-10-12/h1-8,10H,9H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCHMODIIHIIGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=NO2)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2379443.png)

![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)

![4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2379447.png)

![2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2379448.png)

![2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol](/img/structure/B2379455.png)

![Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2379457.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2379460.png)

![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)